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Abstract
Avidinorubicin is a unique anthracycline antibiotic distinguished by its potent inhibitory activity

against thrombin-induced platelet aggregation. Isolated from Streptomyces avidinii, its complex

molecular architecture, featuring two novel aminosugar moieties, sets it apart from other

members of the anthracycline class. This technical guide provides a comprehensive overview

of the molecular structure, physicochemical properties, and known biological activities of

Avidinorubicin. It includes a detailed summary of its discovery, isolation, and structural

elucidation, alongside available experimental data. While its primary reported activity is in the

realm of hematology, the guide also explores its potential mechanisms of action in the context

of the broader anthracycline family, which are well-known for their anticancer properties. This

document is intended to serve as a foundational resource for researchers and drug

development professionals interested in the further study and potential therapeutic application

of Avidinorubicin.

Molecular Structure and Physicochemical
Properties
Avidinorubicin is a large and complex glycosidic molecule. Its structure was elucidated

through a combination of spectroscopic methods, including mass spectrometry and nuclear

magnetic resonance (NMR).
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Molecular Structure
The core of Avidinorubicin is a tetracyclic aglycone, characteristic of anthracyclines. Attached

to this core are two units of a novel aminosugar, named avidinosamine. This distinguishes it

from decilorubicin, a related compound where these positions are occupied by decilonitrose

groups.[1]

The IUPAC name for Avidinorubicin is 4-((6-((4-amino-6-((4-amino-6-((4-(dimethylamino)-11-

((5-(dimethylamino)-4-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)oxy)-3,10,13,15-tetrahydroxy-

6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-

b]oxocin-5-yl)oxy)-2,4-dimethyltetrahydro-2H-pyran-3-yl)oxy)-2,4-dimethyltetrahydro-2H-pyran-

3-yl)oxy)-4-methoxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-oxobutanoic acid.

Physicochemical Data
A summary of the key physicochemical properties of Avidinorubicin is presented in the table

below.
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Property Value Reference

Molecular Formula C60H86N4O22 [1]

Molecular Weight 1215.35 g/mol

Exact Mass 1214.5734

Elemental Analysis
C: 59.30%, H: 7.13%, N:

4.61%, O: 28.96%

CAS Number 135447-13-1

Appearance

Not explicitly stated, but

anthracyclines are typically

colored compounds.

Solubility Data not available.

Storage

For short-term (days to

weeks), store at 0 - 4 °C. For

long-term (months to years),

store at -20 °C. The compound

should be kept dry and in the

dark.

Biological Activity and Mechanism of Action
The most prominently reported biological activity of Avidinorubicin is its ability to inhibit

platelet aggregation.

Inhibition of Platelet Aggregation
Avidinorubicin has been shown to inhibit thrombin-induced platelet aggregation with an IC50

of 7.9 μM.[1] This effect is a distinguishing feature of Avidinorubicin among anthracyclines.

Potential as an Antineoplastic Agent
While direct studies on the anticancer activity of Avidinorubicin are not readily available in the

public domain, its classification as an anthracycline suggests it may possess such properties.

Anthracyclines, as a class, are potent anticancer agents. Their primary mechanism of action
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involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By

intercalating into DNA and stabilizing the topoisomerase II-DNA complex, they introduce DNA

strand breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.

It is plausible that Avidinorubicin shares this general mechanism of action. However, without

specific experimental data, this remains a hypothesis. Further research is required to determine

if Avidinorubicin exhibits cytotoxic activity against cancer cell lines and to elucidate its specific

molecular targets.

Experimental Protocols
Isolation and Purification of Avidinorubicin
Avidinorubicin was first isolated from the cultured broth of Streptomyces avidinii (strain

NR0576). The general workflow for its isolation and purification is as follows:[1]
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Isolation and Purification of Avidinorubicin

Culture Broth of S. avidinii

Butyl Alcohol Extraction

Crude Extract

Sephadex LH-20 Column Chromatography

Partially Purified Fraction

Preparative HPLC

Pure Avidinorubicin

Click to download full resolution via product page

Isolation and Purification Workflow for Avidinorubicin.

Platelet Aggregation Inhibition Assay
The inhibitory effect of Avidinorubicin on platelet aggregation was determined using a

turbidimetric method. While the specific detailed protocol for Avidinorubicin is not fully
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described in the available literature, a general procedure for such an assay would involve the

following steps:

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors

and centrifuged at a low speed to separate the PRP.

Assay Setup: A specific volume of PRP is placed in a cuvette in an aggregometer.

Incubation with Inhibitor: Avidinorubicin at various concentrations is added to the PRP and

incubated for a defined period.

Induction of Aggregation: An aggregating agent, in this case, thrombin, is added to the

cuvette to induce platelet aggregation.

Measurement: The change in light transmission through the cuvette is monitored over time.

As platelets aggregate, the turbidity of the sample decreases, and light transmission

increases.

Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the

presence of Avidinorubicin to a control (without the inhibitor). The IC50 value is then

determined from the dose-response curve.

Signaling Pathways
Specific signaling pathways modulated by Avidinorubicin have not been elucidated. However,

based on the known mechanisms of other anthracyclines, several pathways are likely to be

affected, particularly in the context of potential anticancer activity.
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Potential Signaling Pathways Affected by Anthracyclines

Anthracycline (e.g., Avidinorubicin)

Topoisomerase II

Inhibition

DNA Strand Breaks

Induction

DNA

Apoptosis Signaling Cascade

Activation

Apoptotic Cell Death

Leads to

Click to download full resolution via product page

Hypothesized Mechanism of Action for Anthracyclines.

This diagram illustrates the generally accepted mechanism of action for anthracyclines, which

involves the inhibition of topoisomerase II, leading to DNA damage and the activation of

apoptotic signaling pathways. Whether Avidinorubicin follows this exact pathway requires

experimental verification.

Conclusion and Future Directions
Avidinorubicin is a structurally novel anthracycline with demonstrated potent anti-platelet

aggregation activity. Its discovery has opened a new avenue for research into anthracyclines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15565211?utm_src=pdf-body-img
https://www.benchchem.com/product/b15565211?utm_src=pdf-body
https://www.benchchem.com/product/b15565211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


with activities beyond their traditional role as anticancer agents. However, a significant

knowledge gap remains concerning its broader pharmacological profile.

Future research should focus on:

Comprehensive Physicochemical Characterization: Detailed studies on solubility, stability

under various pH and temperature conditions, and formulation development are crucial for

any potential therapeutic application.

Elucidation of Anticancer Potential: A thorough investigation of Avidinorubicin's cytotoxicity

against a panel of cancer cell lines is warranted.

Mechanism of Action Studies: In-depth studies to identify the specific molecular targets and

signaling pathways modulated by Avidinorubicin are essential. This includes confirming its

effect on topoisomerase II and exploring other potential mechanisms.

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate

the in vivo efficacy for both its anti-platelet and potential anticancer activities, as well as to

assess its safety profile, including cardiotoxicity, a known side effect of many anthracyclines.

In conclusion, Avidinorubicin represents a promising lead compound with a unique biological

activity. A multidisciplinary research effort is needed to fully unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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